15-Methoxymkapwanin
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Overview
Description
Scientific Research Applications
15-Methoxymkapwanin has diverse applications in scientific research:
Mechanism of Action
Target of Action
This compound is a neo-clerodane diterpene , a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Mode of Action
As a neo-clerodane diterpene , it is likely to interact with its targets in a manner similar to other compounds in this class. These interactions often result in changes to cellular processes, but the specifics for 15-Methoxymkapwanin are yet to be elucidated.
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown
Result of Action
It has been isolated from the leaf surface exudate of dodonaea angustifolia and has been shown to have potent insecticidal properties . This suggests that it may interact with specific targets in insects to exert its effects.
Biochemical Analysis
Biochemical Properties
15-Methoxymkapwanin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound binds to specific enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate. This inhibition can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to modulate pathways related to inflammation and oxidative stress, highlighting its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the localization and accumulation of this compound, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the therapeutic use of this compound.
Subcellular Localization
This compound is localized to specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular organelles, where it exerts its effects. This subcellular localization is essential for understanding the precise mechanisms through which this compound influences cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Methoxymkapwanin can be synthesized through various chemical reactions involving the functional groups present in its structure. The α,β-unsaturated ketone in the compound is susceptible to nucleophilic addition reactions, particularly Michael additions, which may allow conjugation with amines or thiols. The electron-rich furan ring can undergo electrophilic aromatic substitution, allowing halogenation, nitration, and sulfonation.
Industrial Production Methods: Industrial production of this compound involves the extraction from the leaf surface exudate of Dodonaea angustifolia. The process includes isolation and purification steps to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ketone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring, allowing halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used for electrophilic aromatic substitution.
Major Products:
Oxidation: Products include oxidized derivatives of the furan ring and ketone group.
Reduction: Reduced forms of the ketone group, resulting in alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the furan ring.
Comparison with Similar Compounds
15-Methoxymkapwanin is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Mkapwanin: Another neo-clerodane diterpene isolated from Dodonaea angustifolia.
Neo-clerodan-3,13-dien-16,1518,19-diolide: A structurally related compound with similar biological properties.
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSOQZLIYAURI-QHZMMHQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.